molecular formula C13H13NO3 B2803474 (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid CAS No. 370841-56-8

(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Cat. No. B2803474
CAS RN: 370841-56-8
M. Wt: 231.251
InChI Key: QBRVOOBQOYKADB-UHFFFAOYSA-N
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Description

“(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO3/c1-9-3-4-12-11(7-9)10(2)8-13(16)15(12)6-5-14(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.247 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 414.9±45.0 °C at 760 mmHg . The flash point is 204.7±28.7 °C .

Scientific Research Applications

New Syntheses and Molecular Rearrangements

  • Synthesis of Dihydro-Pyrano[3,2-c]quinoline Derivatives : A study by Klásek et al. (2003) demonstrated the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones from 3-acyl-4-hydroxy-1H-quinolin-2-ones. This process involves bromination, hydrolysis, and decarboxylation steps leading to various quinoline derivatives, highlighting the compound's utility in generating complex heterocyclic structures (Klásek, Kořistek, Sedmera, & Halada, 2003).

Advanced Heterocyclic Synthesis Techniques

  • One-pot Synthesis under Microwave Irradiation : Madhav, Kumar, and Rajitha (2008) reported a rapid method for preparing oxazolo[4,5-c]quinolin-2-yl chromen-2-ones, demonstrating the compound's role in facilitating efficient heterocyclic syntheses. This method uses sulfamic acid as a catalyst and highlights the compound's potential in streamlining synthetic pathways (Madhav, Kumar, & Rajitha, 2008).

Novel Biological Activity Derivatives

  • Synthesis of Biologically Active Compounds : Havaldar and Patil (2008) explored the synthesis of novel quinazolin-3-yl-phenoxy-acetic acid derivatives, indicating the potential of (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid in producing compounds with possible biological activities. The study underscores the importance of structural modification in drug discovery and development (Havaldar & Patil, 2008).

Quinoline Derivatives with Potential Antimicrobial Activity

  • Organopalladium Compounds and Silver Nanoparticles : El-Sawi, Hosny, and Sayed (2014) investigated the antimicrobial properties of organopalladium compounds derived from (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid and their silver nanoparticle forms. This research highlights the compound's role in developing new antimicrobial agents, emphasizing the importance of metal-mediated syntheses in pharmacological applications (El-Sawi, Hosny, & Sayed, 2014).

Safety and Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

As this compound is used for proteomics research , future directions could involve further studies to understand its biological activity and potential applications in biomedical research.

properties

IUPAC Name

2-(4,6-dimethyl-2-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-11-10(5-8)9(2)6-12(15)14(11)7-13(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRVOOBQOYKADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

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